REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9].C(=O)([O-])[O-].[K+].[K+].Br[CH2:17][CH2:18][CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21]>[Na+].[I-].CC(C)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:17][CH2:18][CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:4][C:3]=1[F:9] |f:1.2.3,5.6|
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Name
|
|
Quantity
|
50 g
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Type
|
reactant
|
Smiles
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BrC1=C(C=C(C=C1)O)F
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Name
|
|
Quantity
|
54.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
61.3 g
|
Type
|
reactant
|
Smiles
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BrCCCC(=O)OCC
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
catalyst
|
Smiles
|
[Na+].[I-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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UNSPECIFIED
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Setpoint
|
56 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 56° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 2000-mL 4-necked round-bottom flask purged
|
Type
|
TEMPERATURE
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Details
|
maintained with an inert atmosphere of argon
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Type
|
FILTRATION
|
Details
|
The solids were filtered out
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 1000 mL of EA
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Type
|
WASH
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Details
|
the resulting mixture was washed with 2×100 mL of sodium hydroxide (1 N) and 3×100 mL, of water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(OCCCC(=O)OCC)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |